

# Spectroscopic Analysis of Ethyl N-piperazinecarboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl N-piperazinecarboxylate

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl N-piperazinecarboxylate**, a key building block in the synthesis of various pharmaceutical compounds. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl N-piperazinecarboxylate**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.15	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.48	Triplet	4H	-N(-CO)-CH <sub>2</sub> -CH <sub>2</sub> -N-
2.78	Triplet	4H	-N(-CO)-CH <sub>2</sub> -CH <sub>2</sub> -N-
1.25	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>
1.83	Singlet	1H	-NH-

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

#### <sup>13</sup>C NMR (Carbon-13) NMR Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
155.5	Carbonyl	C=O
61.3	Methylene	-O-CH <sub>2</sub> -CH <sub>3</sub>
45.8	Methylene	-N(-CO)-CH <sub>2</sub> -CH <sub>2</sub> -N-
44.0	Methylene	-N(-CO)-CH <sub>2</sub> -CH <sub>2</sub> -N-
14.6	Methyl	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: The <sup>13</sup>C NMR data is estimated based on spectral data of closely related analogs and typical chemical shift ranges.[\[1\]](#)

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group
~3300	Medium, Sharp	N-H Stretch	Secondary Amine
~2970, ~2850	Strong	C-H Stretch	Alkane (CH <sub>2</sub> , CH <sub>3</sub> )
~1700	Strong	C=O Stretch	Carbamate
~1450	Medium	C-H Bend	Alkane (CH <sub>2</sub> )
~1240	Strong	C-N Stretch	Amine/Carbamate
~1040	Strong	C-O Stretch	Ester

Note: These are characteristic absorption ranges and the exact peak positions may vary slightly.[2]

## Mass Spectrometry (MS)

m/z Ratio	Relative Intensity	Possible Fragment
158	Moderate	[M] <sup>+</sup> (Molecular Ion)
115	High	[M - C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
86	High	[M - C <sub>2</sub> H <sub>5</sub> OCO] <sup>+</sup>
56	Very High	[C <sub>3</sub> H <sub>6</sub> N] <sup>+</sup>
44	High	[C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl N-piperazinecarboxylate** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) (approximately 0.6-0.7 mL).[3] A small amount of

tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[3] The solution is transferred to a 5 mm NMR tube. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

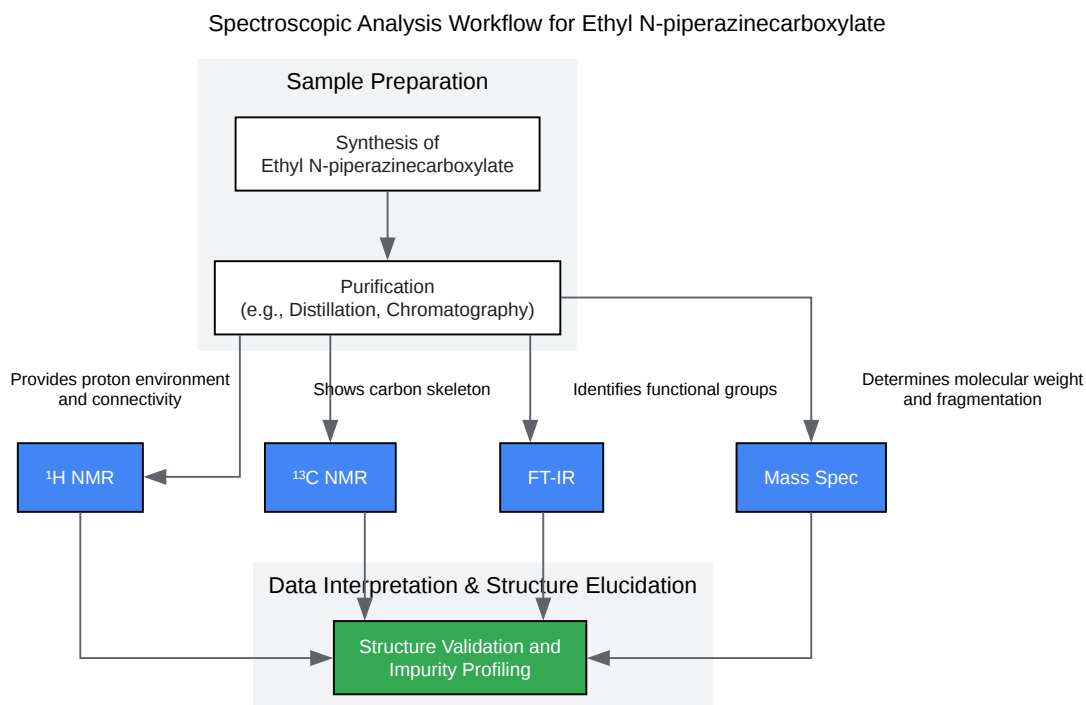
A drop of neat **Ethyl N-piperazinecarboxylate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.[4] The salt plates are then mounted in a sample holder and placed in the beam path of the FT-IR spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400  $\text{cm}^{-1}$ . [5]

## Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[6] A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Ethyl N-piperazinecarboxylate**.



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Caption: A flowchart illustrating the process from sample preparation to structural elucidation using various spectroscopic techniques.

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